

An Examination of the Pharmacological Profile of 4-Fluoro BZP Hydrochloride

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Compound of Interest

Compound Name: 4-Fluoro BZP hydrochloride

Cat. No.: B171276

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Disclaimer: Comprehensive pharmacological data for **4-Fluoro BZP hydrochloride** (4-Fluorobenzylpiperazine) is not readily available in peer-reviewed scientific literature. The physiological and toxicological properties of this specific compound have not been extensively evaluated[1]. This document synthesizes available information on the broader class of benzylpiperazine compounds to provide a probable context for its activity, but lacks the specific quantitative data, detailed experimental protocols, and established signaling pathways requested.

Introduction and Chemical Identity

4-Fluoro BZP hydrochloride, also known as 1-(4-Fluorobenzyl)piperazine dihydrochloride, is a substituted derivative of benzylpiperazine (BZP)[1]. It is classified as a research chemical and a new psychoactive substance (NPS)[1][2][3]. Due to its status as a designer drug, it is primarily encountered in forensic and research applications rather than in clinical development[1][3]. The parent compound, BZP, was initially investigated as a potential antidepressant but was found to be unsuitable[4]. More recently, BZP and its analogues have been used as recreational substitutes for amphetamine-like drugs[4][5].

Chemical Information:

- Formal Name: 1-[(4-fluorophenyl)methyl]-piperazine, dihydrochloride[1]
- Synonyms: 1-(p-Fluorobenzyl)piperazine, p-fluoro BZP, para-fluoro BZP[1]

- Molecular Formula: $C_{11}H_{15}FN_2 \cdot 2HCl$ [1]
- Formula Weight: 267.2 g/mol [1]

Presumed Pharmacological Profile

Direct pharmacological studies detailing the receptor binding affinities and functional activity of 4-Fluoro BZP are absent from the public domain. However, its mechanism of action can be inferred from the well-characterized profile of its parent compound, Benzylpiperazine (BZP).

2.1 Mechanism of Action (Inferred from Benzylpiperazine)

Benzylpiperazine (BZP) primarily acts as a monoamine releaser and reuptake inhibitor, with a preference for dopamine[4][6]. It binds to monoamine transporters, showing selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT)[6]. This action leads to increased extracellular concentrations of dopamine, which is consistent with its stimulant properties[4][6]. In contrast, other piperazine derivatives like TFMPP and mCPP are more selective for SERT and act as serotonin agonists[4][6].

Given its structural similarity, 4-Fluoro BZP is likely to exhibit a similar mechanism, acting as a dopaminergic and/or serotonergic agent. The addition of a fluorine atom to the benzyl ring may modulate its potency and selectivity for monoamine transporters, but without experimental data, this remains speculative.

2.2 Data Presentation

A core requirement of this guide was the presentation of quantitative data. After a comprehensive search of scientific literature, no specific in vitro binding affinity (K_i) or functional potency (EC_{50}/IC_{50}) data for **4-Fluoro BZP hydrochloride** at key CNS receptors could be located.

For context, studies on structurally distinct derivatives of 4-fluorobenzylpiperazine have shown activity in other areas. For instance, a methanone derivative of 4-fluorobenzylpiperazine was identified as a potent competitive tyrosinase inhibitor with an IC_{50} of 0.18 μM , making it significantly more active than kojic acid[7]. However, this compound is structurally different and its activity as a tyrosinase inhibitor does not inform on the expected psychoactive CNS receptor profile of 4-Fluoro BZP itself.

Experimental Protocols

As no specific pharmacological studies for 4-Fluoro BZP were identified, detailed experimental protocols for this compound cannot be provided. For reference, a generalized workflow for a typical in vitro receptor binding assay, which would be used to determine such data, is outlined below.

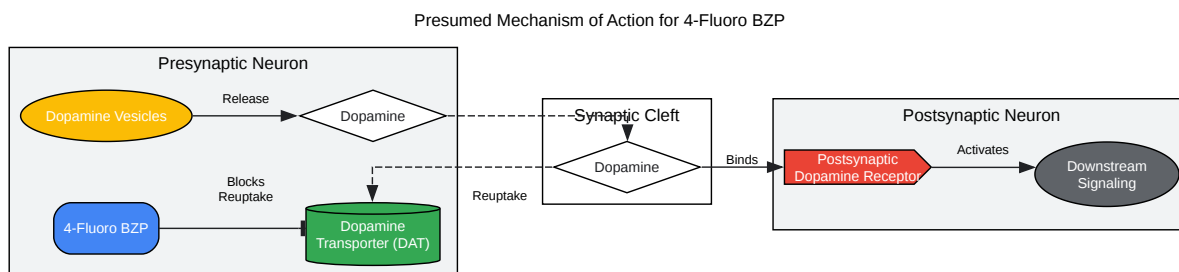
3.1 Generalized Protocol: Radioligand Binding Assay

This protocol describes a general method for assessing the binding affinity of a test compound (e.g., 4-Fluoro BZP) to a specific CNS receptor.

- **Tissue/Cell Preparation:** Membranes are prepared from brain tissue (e.g., rat striatum for dopamine receptors) or cultured cells transfected to express a specific human receptor (e.g., HEK 293 cells)[8].
- **Assay Buffer Preparation:** A buffer solution is prepared to maintain pH and ionic strength, specific to the receptor being studied.
- **Incubation:** The prepared membranes, a specific radioligand (e.g., [^3H]spiperone for D_2 receptors), and varying concentrations of the unlabeled test compound are combined in the assay buffer[9].
- **Equilibrium:** The mixture is incubated at a specific temperature for a set time to allow the binding to reach equilibrium.
- **Separation:** The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.
- **Quantification:** The filters are washed, and the amount of radioactivity trapped on them is measured using liquid scintillation counting.
- **Data Analysis:** The data are analyzed using non-linear regression to calculate the IC_{50} value of the test compound. The K_i (inhibition constant) is then determined using the Cheng-Prusoff equation.

Visualization of Presumed Mechanisms

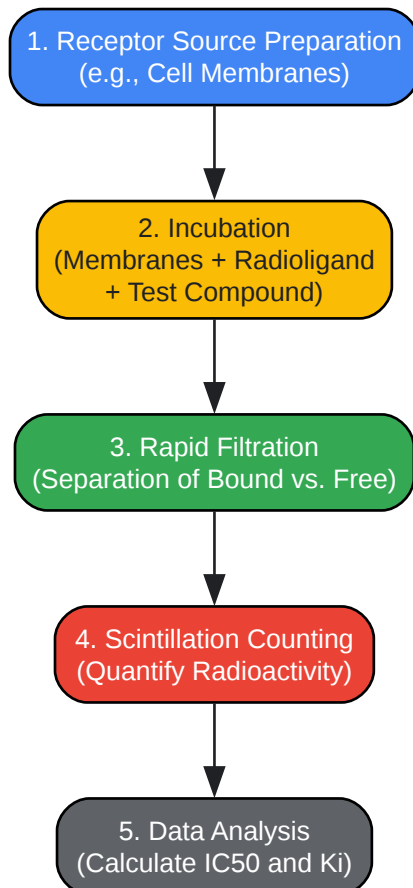
Without concrete data on signaling pathways for 4-Fluoro BZP, a diagram illustrating its hypothesized mechanism of action, based on the known pharmacology of BZP, is provided. A second diagram shows the general workflow for the binding assay described above.



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Caption: Hypothesized mechanism of 4-Fluoro BZP at a dopaminergic synapse.

Generalized Workflow for Radioligand Binding Assay

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Caption: Generalized experimental workflow for an in vitro binding assay.

Conclusion

4-Fluoro BZP hydrochloride is a piperazine derivative for which a detailed pharmacological profile is not publicly available. Based on its structural relationship to benzylpiperazine, it is presumed to act as a stimulant by modulating monoamine transporters, likely with a significant effect on the dopamine system. However, the absence of empirical data means that its precise mechanism, receptor affinity, potency, and selectivity remain unknown. Any further investigation would require primary research, including in vitro binding and functional assays followed by in vivo behavioral studies, to properly characterize its pharmacological effects.

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